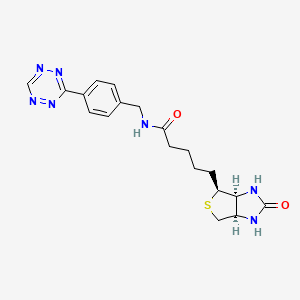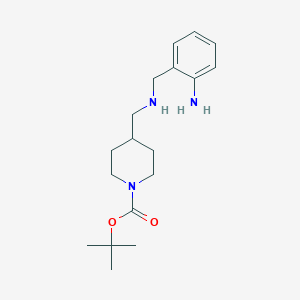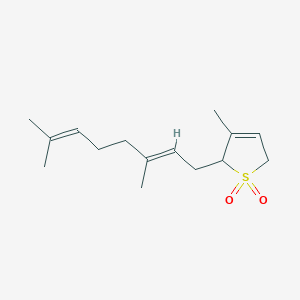
Guanosine 5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine 5’-triphosphate is a purine nucleoside triphosphate that plays a crucial role in various biological processes. It is one of the building blocks needed for the synthesis of RNA during the transcription process. The structure of guanosine 5’-triphosphate is similar to that of guanosine nucleoside, with the addition of phosphates on the ribose sugar .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Guanosine 5’-triphosphate can be synthesized through the reaction of the morpholide of guanosine 5’-monophosphate with bis-(tributylammonium) pyrophosphate in pyridine at 27°C. This reaction involves four successive steps, leading to the formation of guanosine 5’-triphosphate, guanosine 5’-diphosphate, and guanosine 5’-monophosphate .
Industrial Production Methods
In industrial settings, guanosine 5’-triphosphate is often prepared by enzymatic phosphorylation of guanosine 5’-monophosphate, followed by purification using ion exchange chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Guanosine 5’-triphosphate undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to guanosine diphosphate and inorganic phosphate.
Phosphorylation: It can act as a substrate for kinases, transferring its phosphate groups to other molecules.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions involving guanosine 5’-triphosphate include enzymes like GTPases and kinases. Conditions often involve physiological pH and temperature, as these reactions typically occur within biological systems .
Major Products
The major products formed from reactions involving guanosine 5’-triphosphate include guanosine diphosphate and guanosine monophosphate, depending on the specific reaction and conditions .
Aplicaciones Científicas De Investigación
Guanosine 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in various enzymatic reactions and as a building block for RNA synthesis.
Industry: It is used in the production of RNA and as a reagent in various biochemical assays.
Mecanismo De Acción
Guanosine 5’-triphosphate exerts its effects through several mechanisms:
Energy Transfer: It acts as a source of energy for various cellular processes, similar to adenosine triphosphate.
Signal Transduction: It is essential for G-protein-coupled receptor signaling, where it is converted to guanosine diphosphate by GTPases.
Protein Synthesis: It provides energy for the binding of aminoacyl-tRNA to the ribosome during translation.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 5’-triphosphate: Similar in structure and function, but with adenine as the nucleobase.
Cytidine 5’-triphosphate: Contains cytosine as the nucleobase and is involved in lipid synthesis.
Uridine 5’-triphosphate: Contains uracil as the nucleobase and is involved in glycogen synthesis.
Uniqueness
Guanosine 5’-triphosphate is unique in its specific role in G-protein signaling and its involvement in the synthesis of RNA during transcription. Its ability to act as an energy source and activator of substrates in metabolic reactions also sets it apart from other nucleoside triphosphates .
Propiedades
Número CAS |
86527-72-2 |
|---|---|
Fórmula molecular |
C10H12N5O14P3-4 |
Peso molecular |
519.15 g/mol |
Nombre IUPAC |
[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/p-4/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
XKMLYUALXHKNFT-UUOKFMHZSA-J |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11829198.png)

![ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829201.png)
![Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-](/img/structure/B11829210.png)

![1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B11829216.png)

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B11829222.png)
![2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-methylphenyl)diphenylmethyl]amino)propanoate](/img/structure/B11829226.png)

![All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal](/img/structure/B11829232.png)
![2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B11829239.png)

